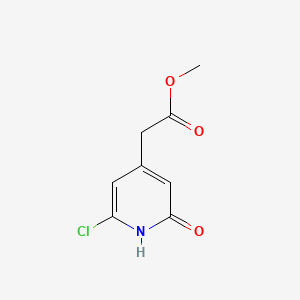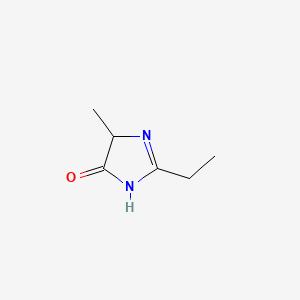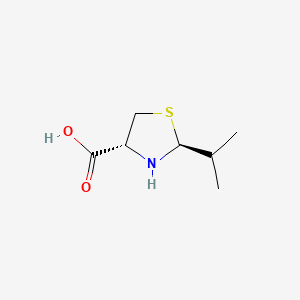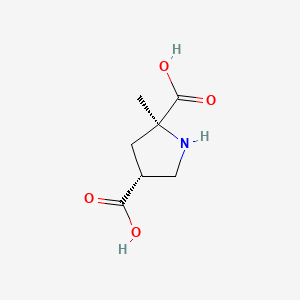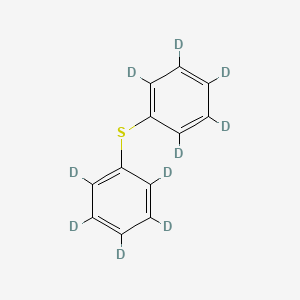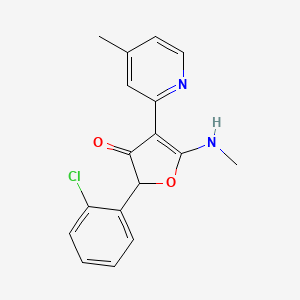
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 is a complex organic compound with a multifaceted structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of acetyloxy groups through acetylation reactions. The amino group is introduced via amination reactions, and the dioxo groups are incorporated through oxidation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting dioxo groups to hydroxyl groups.
Substitution: The acetyloxy and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s functional groups make it a useful probe for investigating biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or covalent modifications, which can alter the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- Benzamide, 3,4-dihydroxy-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
- Benzamide, 3,4-dimethoxy-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
Uniqueness
The uniqueness of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require precise control over molecular interactions and transformations.
Propiedades
Número CAS |
176379-14-9 |
|---|---|
Fórmula molecular |
C23H22N4O7 |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
[2-acetyloxy-4-[[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O7/c1-12-5-8-16(9-6-12)27-20(24)19(22(31)26(4)23(27)32)25-21(30)15-7-10-17(33-13(2)28)18(11-15)34-14(3)29/h5-11H,24H2,1-4H3,(H,25,30) |
Clave InChI |
WALDLSNQZHSRQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C)N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C)N |
Sinónimos |
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4AS,9aR)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B574085.png)
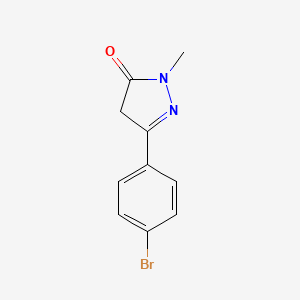
![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)
![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)
